

# An In-depth Technical Guide to the Synthesis of Azido-PEG2-Azide

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## Compound of Interest

Compound Name: Azido-PEG2-Azide

Cat. No.: B3034113

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **Azido-PEG2-Azide**, a homo-bifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and drug development. Known systematically as 1,8-diazido-3,6-dioxaoctane, this PEGylated linker is extensively utilized in "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for the stable ligation of biomolecules. Its inclusion in Proteolysis Targeting Chimeras (PROTACs) highlights its significance in targeted protein degradation.

## Core Synthesis Strategies

The synthesis of **Azido-PEG2-Azide** predominantly proceeds via a two-step process commencing from the readily available and inexpensive di(ethylene glycol). The primary strategy involves the activation of the terminal hydroxyl groups, converting them into proficient leaving groups, which are subsequently displaced by an azide nucleophile. An alternative pathway utilizes a dihalogenated precursor for direct azidation.

Primary Synthetic Route:

- **Activation of Hydroxyl Groups:** The initial step focuses on the conversion of the terminal hydroxyl moieties of di(ethylene glycol) into sulfonate esters, typically tosylates or mesylates, or into alkyl halides. This is achieved by reacting the diol with p-toluenesulfonyl chloride

(TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine or triethylamine.

- **Nucleophilic Substitution with Azide:** The resulting intermediate, possessing excellent leaving groups, is then subjected to nucleophilic substitution with an azide salt, most commonly sodium azide ( $\text{NaN}_3$ ), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

#### Alternative Synthetic Route:

An alternative approach begins with a dihalogenated PEG2 derivative, such as 1,2-bis(2-chloroethoxy)ethane. This precursor undergoes direct nucleophilic substitution with sodium azide to yield the final product. While this method is more direct, the availability and cost of the starting material may influence the preferred route.

## Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and characterization of **Azido-PEG2-Azide**.

Property	Value
IUPAC Name	1,8-diazido-3,6-dioxaoctane
Synonyms	Azido-PEG2-Azide, 1,2-Bis(2-azidoethoxy)ethane
CAS Number	59559-06-7
Molecular Formula	$\text{C}_6\text{H}_{12}\text{N}_6\text{O}_2$
Molecular Weight	200.20 g/mol
Appearance	Colorless to pale yellow oil
Storage Conditions	Store at $-20^\circ\text{C}$ , protected from light[1]

Reactant/Reagent	Molecular Weight (g/mol)	Typical Molar Excess	Purpose
Di(ethylene glycol)	106.12	1.0 eq	Starting material
p-Toluenesulfonyl chloride	190.65	2.2 - 2.5 eq	Hydroxyl group activation
Pyridine or Triethylamine	79.10 or 101.19	Excess	Base to neutralize HCl byproduct
Sodium Azide	65.01	2.5 - 3.0 eq	Azide source for nucleophilic substitution
Dichloromethane (DCM)	84.93	Solvent	Reaction medium for tosylation
Dimethylformamide (DMF)	73.09	Solvent	Reaction medium for azidation

Characterization Data	Expected Values
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	$\delta$ (ppm): ~3.70 (t, 4H, -O-CH <sub>2</sub> -CH <sub>2</sub> -N <sub>3</sub> ), ~3.65 (s, 4H, -O-CH <sub>2</sub> -CH <sub>2</sub> -O-), ~3.40 (t, 4H, -CH <sub>2</sub> -N <sub>3</sub> ). The exact chemical shifts can vary slightly based on the solvent and instrument. The methylene protons adjacent to the azide group are typically observed around 3.4 ppm.
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	$\delta$ (ppm): ~70.0 (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-), ~69.5 (-O-CH <sub>2</sub> -CH <sub>2</sub> -N <sub>3</sub> ), ~50.7 (-CH <sub>2</sub> -N <sub>3</sub> ). The carbon attached to the azide group is characteristically found around 50 ppm[2].
FT-IR (neat)	$\nu$ (cm <sup>-1</sup> ): ~2100 (strong, sharp N <sub>3</sub> stretch). The azide functional group exhibits a very strong and characteristic absorption band around 2100 cm <sup>-1</sup> .

## Experimental Protocols

Caution: Organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood. Avoid contact with heavy metals, strong acids, and heat. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.<sup>[2][3][4]</sup>

### Protocol 1: Two-Step Synthesis from Di(ethylene glycol)

#### Step 1: Synthesis of Di(ethylene glycol) Ditosylate

- To a solution of di(ethylene glycol) (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (2.5 eq).
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of p-toluenesulfonyl chloride (2.2 eq) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

#### Step 2: Synthesis of **Azido-PEG2-Azide**

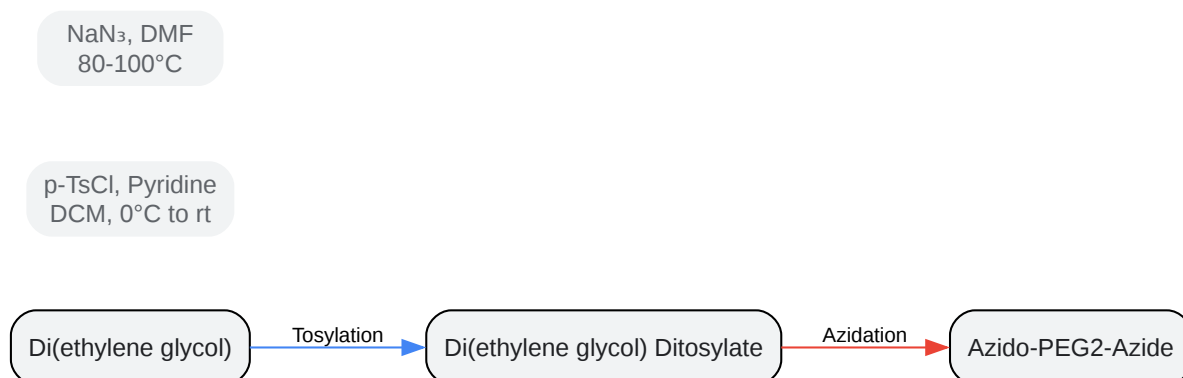
- Dissolve the di(ethylene glycol) ditosylate (1.0 eq) in anhydrous dimethylformamide (DMF).
- Add sodium azide (2.5 - 3.0 eq) to the solution.

- Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
- Separate the organic layer and wash it several times with water to remove DMF and residual salts, followed by a final wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Azido-PEG2-Azide**.
- Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

## Protocol 2: One-Step Synthesis from 1,2-Bis(2-chloroethoxy)ethane

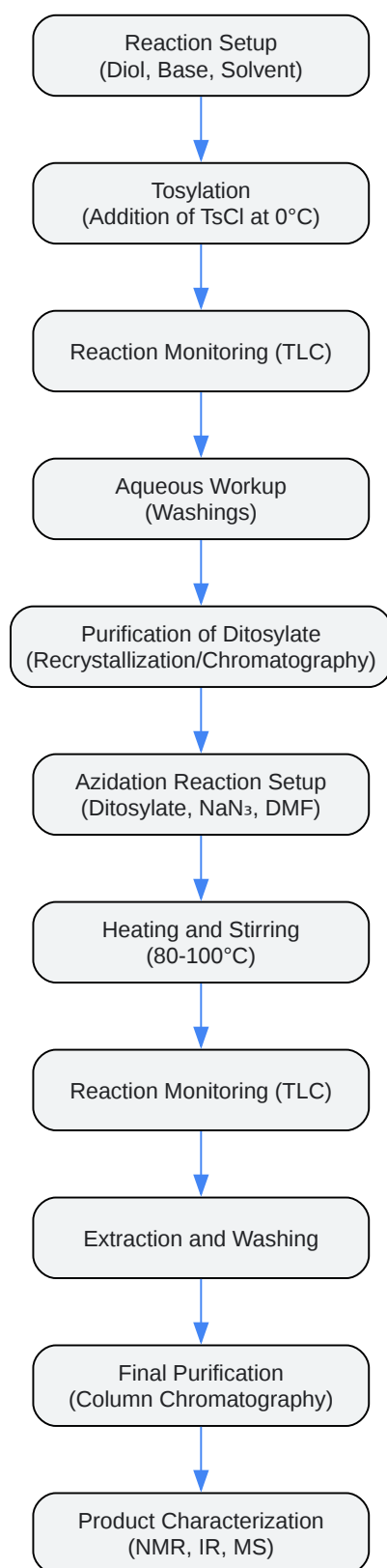
- Dissolve 1,2-bis(2-chloroethoxy)ethane (1.0 eq) in a suitable solvent such as DMF or DMSO.
- Add sodium azide (2.2 - 2.5 eq) to the solution.
- Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- Follow the workup and purification procedure as described in Step 2 of Protocol 1.

## Mandatory Visualizations



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Caption: Synthetic pathway for **Azido-PEG2-Azide** from di(ethylene glycol).



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Caption: Experimental workflow for the synthesis of **Azido-PEG2-Azide**.

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